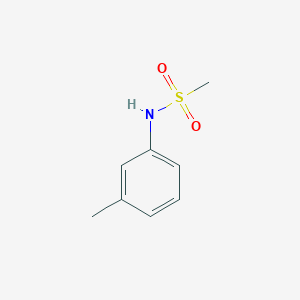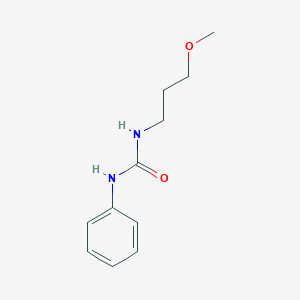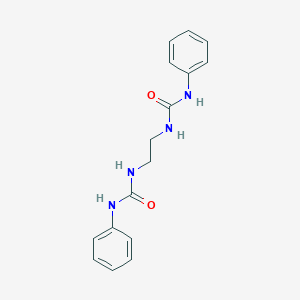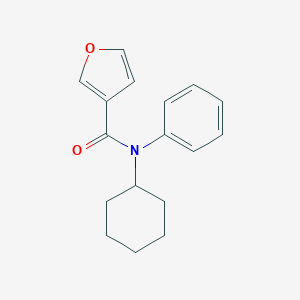
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sulfonamide derivative that has been synthesized using a specific method and has been found to have a unique mechanism of action.
作用機序
The mechanism of action of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide involves the inhibition of various enzymes, including carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body, and its inhibition can lead to the disruption of various cellular processes. Histone deacetylase is an enzyme that plays a crucial role in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. It has also been shown to inhibit the growth of various bacterial and fungal strains, leading to its antimicrobial properties.
実験室実験の利点と制限
The advantages of using 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide in lab experiments include its unique mechanism of action, its ability to inhibit various enzymes, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide. One future direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. Another future direction is to study its mechanism of action in more detail, including its interactions with various enzymes and cellular pathways. Additionally, future research could focus on improving the solubility and bioavailability of this compound, which could increase its effectiveness as a therapeutic agent.
合成法
The synthesis method of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide involves the reaction of 2-ethoxy-N-ethylbenzenesulfonamide with 1,1-dioxotetrahydro-3-thiophene carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product. This intermediate product is then reacted with 2-isothiazolidinone-1,1-dioxide in the presence of a base, such as triethylamine, to yield the final product.
科学的研究の応用
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Several studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antimicrobial properties against various bacterial and fungal strains.
特性
製品名 |
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide |
|---|---|
分子式 |
C17H24N2O8S3 |
分子量 |
480.6 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-ethyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H24N2O8S3/c1-3-18(14-7-9-28(21,22)12-14)30(25,26)16-11-13(5-6-15(16)27-4-2)19-17(20)8-10-29(19,23)24/h5-6,11,14H,3-4,7-10,12H2,1-2H3 |
InChIキー |
YKHMNQBCVBIVNG-UHFFFAOYSA-N |
SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OCC |
正規SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)


![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)


![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)